![molecular formula C15H19NO4 B1531937 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid CAS No. 1404638-56-7](/img/structure/B1531937.png)
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid
Overview
Description
“2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid” is a chemical compound with the molecular formula C15H19NO4. It is also known as "(2S)-2-{[(benzyloxy)carbonyl]amino}-4-pentenoic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1" . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid” is 277.31 g/mol. The storage temperature for similar compounds is typically between 2-8°C .Scientific Research Applications
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives
This compound has been utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives, indicating its role in producing stereoselective compounds. These derivatives are valuable in medicinal chemistry for the development of peptide mimetics and drug discovery (Davies, Fenwick, & Ichihara, 1997).
Inhibitors of Folate Metabolism
Research on the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, using intermediates related to "2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid", has contributed to understanding the role of the alpha-carboxyl grouping of the glutamate moiety in binding to dihydrofolate reductase. This work is crucial for designing inhibitors of folate metabolism, with implications for cancer therapy and the study of cell proliferation (Piper, Montgomery, Sirotnak, & Chello, 1982).
Biosynthesis Studies
In Aesculus californica, the biosynthesis of 2-amino-4-methylhex-4-enoic acid has been explored, with isoleucine identified as a crucial precursor. This research provides insights into the metabolic pathways of plants and the formation of specific amino acids, highlighting the compound's role in natural biosynthetic processes (Fowden & Mazelis, 1971).
Generation of Swiss Cheese Flavor Components
Investigations into the generation of flavor components in Swiss cheese have identified reactions between carbonyl compounds and amino acids, where derivatives similar to "2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid" play a part. This research is significant for understanding food chemistry and the development of flavor profiles (Griffith & Hammond, 1989).
Novel Cholinesterase Inhibitors
A library of novel compounds, including 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, designed and synthesized for their potential as acetyl- and butyrylcholinesterase inhibitors, underscores the importance of this chemical framework in developing treatments for diseases like Alzheimer's (Kos et al., 2021).
properties
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylamino)hex-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQZUFMEYJNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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